

# Comparative In Silico Analysis of Quinazoline Derivatives as Kinase Inhibitors

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## Compound of Interest

Compound Name: 4-Chloro-8-nitroquinazoline

Cat. No.: B035215

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A detailed examination of the molecular docking performance of various quinazoline-based compounds against key cancer-associated protein kinases.

This guide provides a comparative analysis of in silico molecular docking studies of various quinazoline derivatives, offering insights into their potential as inhibitors of key protein kinases implicated in cancer, such as EGFR and PI3K. While specific docking data for **4-Chloro-8-nitroquinazoline** was not readily available in the reviewed literature, this document presents a comprehensive comparison of other relevant quinazoline compounds, providing a valuable resource for researchers, scientists, and drug development professionals. The data is presented in a structured format to facilitate easy comparison of binding affinities and interactions with their respective protein targets.

## Experimental Protocols for Molecular Docking

The methodologies outlined below are a synthesis of protocols reported in various studies on the molecular docking of quinazoline derivatives.

### 1. Protein Preparation:

- The three-dimensional crystal structures of the target proteins, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1XKK) and the p110 $\alpha$  subunit of PI3K $\alpha$  (PDB ID: 4TV3), were retrieved from the Protein Data Bank.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Protein preparation involved the removal of water molecules and any co-crystallized ligands.

- Hydrogen atoms were added to the protein structure, and charges were assigned.
- The protein structure was then minimized to relieve any steric clashes.

## 2. Ligand Preparation:

- The 2D structures of the quinazoline derivatives were drawn using chemical drawing software and converted to 3D structures.
- The ligands were then energetically minimized using appropriate force fields.
- For docking, the ligands were prepared by assigning Gasteiger charges and defining rotatable bonds.

## 3. Molecular Docking Simulation:

- Molecular docking was performed using software such as AutoDock Vina or GOLD.<sup>[2]</sup>
- The docking site on the protein was defined by creating a grid box that encompassed the active site of the enzyme.
- The prepared ligands were then docked into the defined active site of the receptor.
- The docking simulations generated multiple binding poses for each ligand, which were then scored based on their binding affinity (e.g., binding energy in kcal/mol or a fitness score).<sup>[2]</sup> The pose with the lowest binding energy or highest fitness score was considered the most favorable.

## 4. Analysis of Docking Results:

- The binding interactions of the docked ligands with the amino acid residues in the active site of the protein were visualized and analyzed.
- Key interactions, such as hydrogen bonds and hydrophobic interactions, were identified to understand the molecular basis of the ligand's binding affinity.

# Quantitative Comparison of Quinazoline Derivatives

The following tables summarize the in silico and in vitro data for various quinazoline derivatives against EGFR and PI3K, as reported in the literature.

Table 1: Docking Scores and Biological Activity of Quinazoline Derivatives Targeting EGFR

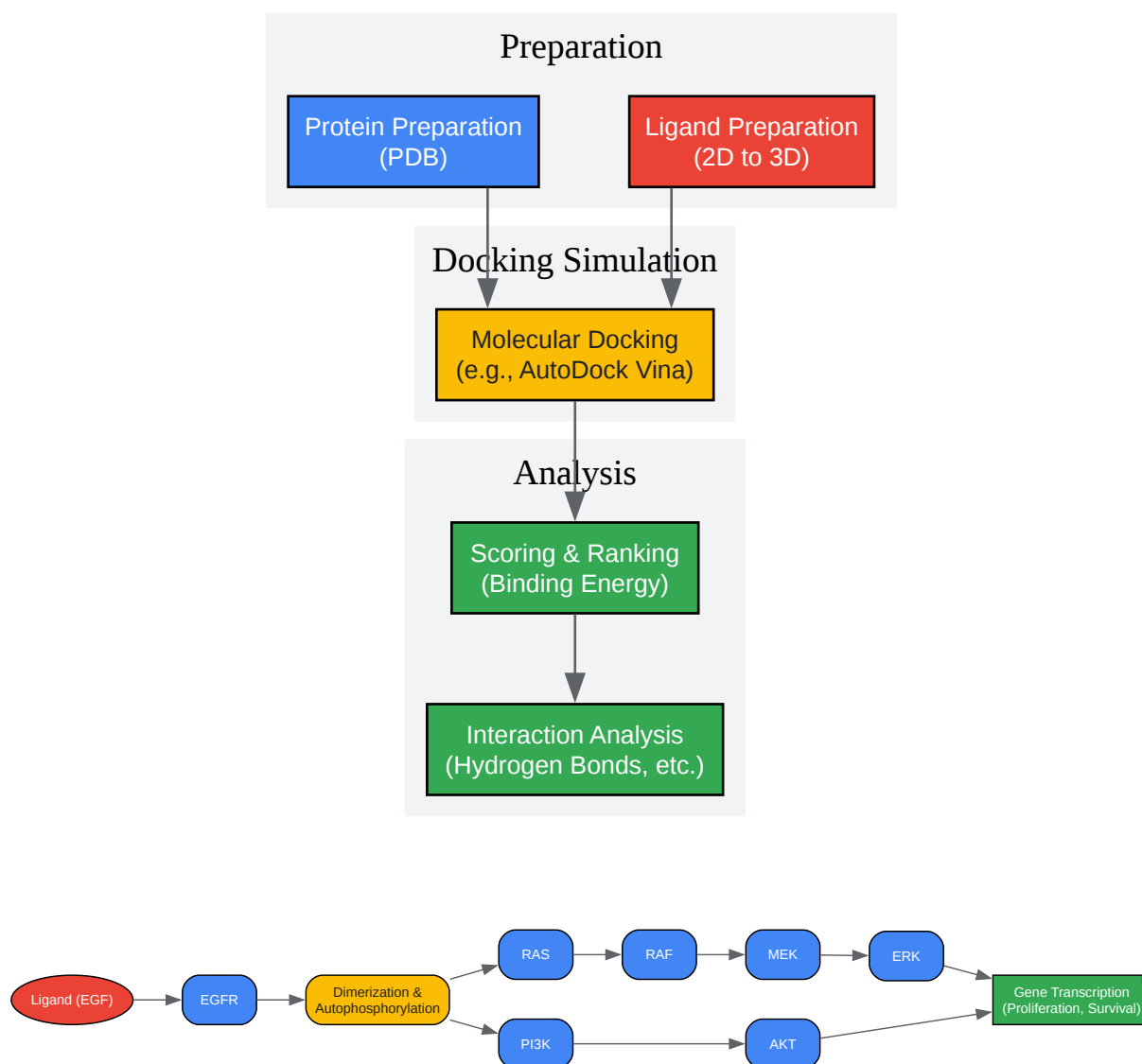
Compound	Target	Docking Software	Docking Score/Binding Energy	IC50 (μM)	Reference
Varlitinib	EGFR (1XKK)	GOLD	109 (Fitness Score)	-	<a href="#">[2]</a>
Imatinib	EGFR (1XKK)	AutoDock Vina	-10.9 kcal/mol	-	<a href="#">[2]</a>
Compound 9c	EGFR	-	-	0.59	<a href="#">[4]</a>
Compound 1	EGFR (4I23)	-	-7.951	-	<a href="#">[5]</a>
Compound 2	EGFR (4I23)	-	-	0.1	<a href="#">[5]</a>
Compound 3	EGFR	-	-	Potent anti-proliferation	<a href="#">[5]</a>
Gefitinib	EGFR	-	-	Reference Drug	<a href="#">[3]</a> <a href="#">[5]</a>
Erlotinib	EGFR	-	-	Reference Drug	<a href="#">[3]</a>
Lapatinib	EGFR	-	-	Reference Drug	<a href="#">[3]</a> <a href="#">[5]</a>

Table 2: Docking Scores and Biological Activity of Quinazoline Derivatives Targeting PI3K

Compound	Target	Docking Software	Docking Score/Binding Energy	IC50 (μM)	Reference
Compound 7b	PI3Kα (4TV3)	-	-	50	<a href="#">[1]</a> <a href="#">[6]</a>
Compound 7c	PI3Kα (4TV3)	-	-	500	<a href="#">[1]</a> <a href="#">[6]</a>
Gedatolisib (8)	PI3Kα (4TV3)	-	-	Reference Compound	<a href="#">[1]</a> <a href="#">[6]</a>
Compound 5	PI3K	Schrodinger 2016	-7.85 kcal/mol	-	<a href="#">[7]</a> <a href="#">[8]</a>
Compound 3	PI3K	Schrodinger 2016	-7.17 kcal/mol	-	<a href="#">[7]</a> <a href="#">[8]</a>
AMG-319	PI3K	Schrodinger 2016	-4.36 kcal/mol	Reference Drug	<a href="#">[7]</a> <a href="#">[8]</a>
PI-103	PI3K	Schrodinger 2016	-6.83 kcal/mol	-	<a href="#">[7]</a> <a href="#">[8]</a>

## Visualizations

### Molecular Docking Workflow



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## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 2. Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazone Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]
- 8. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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